molecular formula C17H18O6 B2612760 (E)-methyl 5-((4-ethoxy-4-oxobut-2-en-1-yl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 308295-19-4

(E)-methyl 5-((4-ethoxy-4-oxobut-2-en-1-yl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No. B2612760
CAS RN: 308295-19-4
M. Wt: 318.325
InChI Key: NSDDZNKQUDVOKW-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-methyl 5-((4-ethoxy-4-oxobut-2-en-1-yl)oxy)-2-methylbenzofuran-3-carboxylate” is a versatile chemical compound used in scientific research. It possesses unique properties that make it suitable for various applications, including drug development, material synthesis, and biological studies .

Scientific Research Applications

Synthesis and Chemical Properties

  • The rearrangement and synthesis of related compounds, such as the transformation of methyl 5-methoxyfuran-2-carboxylate through reactions that yield complex molecular structures, demonstrate the versatility of furan and carboxylate derivatives in organic synthesis and the exploration of chemical reactivity (Abbott et al., 1974).
  • Syntheses involving benzofuran and benzothiophene derivatives highlight the potential for creating novel molecules with specific functional groups, which could be analogously related to the synthesis and application of "(E)-methyl 5-((4-ethoxy-4-oxobut-2-en-1-yl)oxy)-2-methylbenzofuran-3-carboxylate" in the development of new materials or pharmaceuticals (Shekarchi et al., 2003).

Potential Applications in Material Science

  • Research on the synthesis and optical properties of novel compounds, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, suggests applications in material science, specifically in developing materials with unique optical properties. These insights could inform the potential use of "(E)-methyl 5-((4-ethoxy-4-oxobut-2-en-1-yl)oxy)-2-methylbenzofuran-3-carboxylate" in similar contexts (Jiang et al., 2012).

Implications in Medicinal Chemistry

  • The exploration of the synthetic pathways and biological activities of related compounds offers insights into the potential medicinal applications of benzofuran derivatives. For example, studies on the synthesis of benzofuran- and carbazole-substituted oximes reveal their cytotoxic and antiplatelet activities, suggesting the relevance of structurally similar compounds in drug discovery and development (Wang et al., 2004).

Safety and Hazards

This compound is intended for research and development use by, or directly under the supervision of, a technically qualified individual . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

properties

IUPAC Name

methyl 5-[(E)-4-ethoxy-4-oxobut-2-enoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-4-21-15(18)6-5-9-22-12-7-8-14-13(10-12)16(11(2)23-14)17(19)20-3/h5-8,10H,4,9H2,1-3H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDDZNKQUDVOKW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCOC1=CC2=C(C=C1)OC(=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/COC1=CC2=C(C=C1)OC(=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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